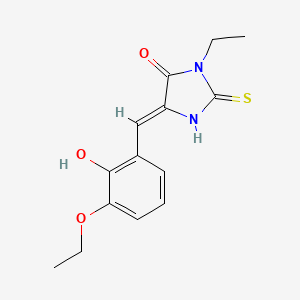
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as ETI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ETI has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, and to activate the p53 tumor suppressor pathway. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B.
Biochemical and Physiological Effects
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the activity of anti-apoptotic proteins. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of thymidylate synthase. In addition, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high potency, low toxicity, and ability to target specific enzymes and signaling pathways. However, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone also has some limitations, including its complex synthesis method, limited solubility, and potential off-target effects.
Orientations Futures
There are several future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, including the development of more efficient synthesis methods, the identification of new targets and signaling pathways, and the exploration of its potential applications in materials science. 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has the potential to be a valuable tool for the study of various biological processes and to have practical applications in medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone and to explore its potential applications.
Méthodes De Synthèse
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of ethyl acetoacetate and ammonium acetate. The resulting product is then treated with acetic anhydride to form 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis of 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been investigated for its anticancer, antiviral, and antibacterial properties. In agriculture, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide and herbicide. In materials science, 5-(3-ethoxy-2-hydroxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been explored for its ability to form complexes with metal ions and its potential use in catalysis.
Propriétés
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-16-13(18)10(15-14(16)20)8-9-6-5-7-11(12(9)17)19-4-2/h5-8,17H,3-4H2,1-2H3,(H,15,20)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFIDIWBSJVRH-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OCC)O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OCC)O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)

![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
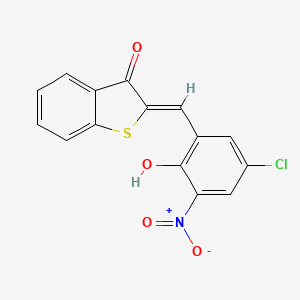

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
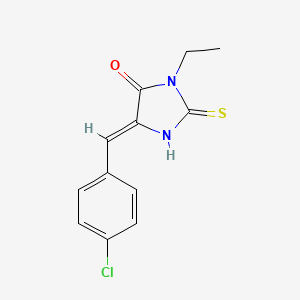
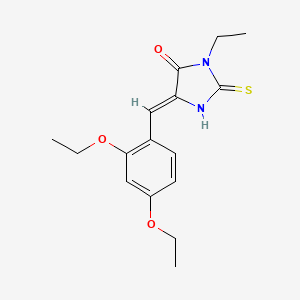
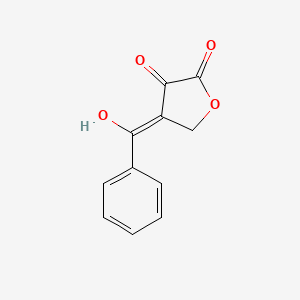
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)